![molecular formula C21H19ClN4O4 B2812278 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide CAS No. 1105225-84-0](/img/structure/B2812278.png)
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C21H19ClN4O4 and its molecular weight is 426.86. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry and Drug Development
This compound has drawn attention in medicinal chemistry due to its structural features. Let’s explore its potential applications:
Antihypertensive Properties: The dihydropyridine scaffold is commonly associated with calcium channel blockers (CCBs). Researchers have investigated derivatives of this compound for their antihypertensive effects by targeting L-type calcium channels. These derivatives may exhibit vasodilatory properties and reduce blood pressure .
Anticancer Potential: Some studies have explored the antiproliferative and cytotoxic effects of related dihydropyridine derivatives. Researchers investigate their impact on cancer cell lines, aiming to identify potential lead compounds for drug development .
- L-Type Calcium Channel Blockade : The compound’s dihydropyridine moiety suggests possible interactions with L-type calcium channels. Researchers study its binding affinity and potential as a calcium channel blocker, which could have implications in cardiovascular diseases .
Computational Modeling and Docking Studies
Computational approaches play a crucial role in drug discovery. Researchers employ molecular docking and simulations to predict binding interactions:
- Binding Site Analysis : Computational studies explore how this compound interacts with specific protein targets. Docking simulations against calcium channels, transporters, or enzymes provide insights into its potential mechanisms of action .
Pharmacokinetics and Metabolism
Understanding how the compound behaves in the body is essential for drug development:
- Metabolic Stability : Researchers investigate the compound’s metabolic stability, including its susceptibility to cytochrome P450 enzymes. This information guides further modifications to enhance bioavailability and reduce clearance .
Structure-Activity Relationship (SAR)
Researchers analyze the relationship between chemical structure and biological activity:
- SAR Studies : By synthesizing analogs with subtle structural modifications, scientists explore how changes impact activity. This iterative process helps optimize the compound for desired effects .
Toxicology and Safety Assessment
Before clinical trials, safety evaluations are crucial:
- Toxicity Profiling : Researchers assess the compound’s toxicity using in vitro and in vivo models. This includes evaluating potential adverse effects on organs, cells, and metabolic pathways .
特性
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-30-17-8-3-7-16(12-17)23-21(29)25-24-19(27)18-9-4-10-26(20(18)28)13-14-5-2-6-15(22)11-14/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGBOGARVWZGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(3-methoxyphenyl)hydrazinecarboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。